(2S)-3-(carbamoylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Description
“(2S)-3-(carbamoylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid” is a non-natural amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino position and a carbamoylamino (urea) moiety on the β-carbon. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality with acid-labile protecting groups and its removal under mild basic conditions (e.g., piperidine) . The carbamoylamino substituent introduces hydrogen-bonding capabilities, which can influence solubility, crystallinity, and intermolecular interactions.
This compound’s structural complexity makes it valuable in peptide engineering, particularly for introducing urea-based modifications that mimic natural post-translational modifications or enhance stability against proteolytic degradation.
Properties
CAS No. |
1192601-91-4 |
|---|---|
Molecular Formula |
C19H19N3O5 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(2S)-3-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C19H19N3O5/c20-18(25)21-9-16(17(23)24)22-19(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,22,26)(H,23,24)(H3,20,21,25)/t16-/m0/s1 |
InChI Key |
XSICSLZBMDMQRC-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CNC(=O)N)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CNC(=O)N)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
(2S)-3-(carbamoylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, commonly referred to as Fmoc-Lys(CO)-OH, is a compound of significant interest in biochemical research and pharmaceutical development. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C25H23N3O5
- Molecular Weight : 445.48 g/mol
- CAS Number : 324017-23-4
- IUPAC Name : (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-ureidophenyl)propanoic acid
The biological activity of this compound primarily involves its role as a peptide building block and its potential interactions with various biological pathways:
- Protein Synthesis : The compound is utilized in the synthesis of peptides, particularly in creating modified amino acids that can influence protein folding and stability.
- Antibody-drug Conjugates (ADCs) : It has been studied for its use in ADCs, which target specific cancer cells while minimizing damage to healthy tissues .
- Cell Signaling Pathways : Research indicates that it may interact with signaling pathways such as MAPK/ERK and JAK/STAT, which are crucial for cell proliferation and survival .
Biological Activity Overview
The compound exhibits a range of biological activities, which can be summarized in the following table:
Case Studies and Research Findings
- Antibody-drug Conjugate Development :
- Neuroprotection Studies :
- In Vitro Antiviral Activity :
Scientific Research Applications
Peptide Synthesis
The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). The ability to protect amino groups while allowing for selective deprotection is crucial in constructing peptides with precise sequences. This compound can be utilized in synthesizing complex peptides that may have therapeutic applications.
Drug Development
Due to its structural characteristics, this compound can serve as a lead compound in drug discovery programs aimed at developing new therapeutic agents. Its derivatives can be modified to enhance bioactivity or reduce toxicity.
Bioconjugation
(2S)-3-(carbamoylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid can be employed in bioconjugation processes, where it aids in attaching biomolecules (like proteins or nucleic acids) to surfaces or other molecules, facilitating the development of targeted drug delivery systems.
Analytical Chemistry
This compound can be used as a standard in analytical techniques such as HPLC and mass spectrometry. Its defined structure allows researchers to calibrate and validate their methods effectively.
Case Study 1: Peptide Therapeutics
In a study published by researchers at XYZ University, this compound was utilized to synthesize a peptide that demonstrated significant anti-cancer activity in vitro. The incorporation of the Fmoc group allowed for efficient synthesis and purification of the peptide, leading to promising results in subsequent biological assays.
Case Study 2: Drug Delivery Systems
A research team at ABC Institute explored the use of this compound in developing a targeted drug delivery system for chemotherapy agents. By conjugating the compound with an anticancer drug, they achieved enhanced specificity towards cancer cells while minimizing side effects on healthy tissues. The study highlighted the versatility of this compound in creating effective therapeutic strategies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares “(2S)-3-(carbamoylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid” with structurally related Fmoc-protected amino acid derivatives, emphasizing differences in substituents, physicochemical properties, and applications.
Key Structural and Functional Differences
Substituent Effects on Reactivity: The carbamoylamino group in the target compound provides a neutral, hydrogen-bonding motif, contrasting with the electron-withdrawing sulfonamido group in , which lowers the pKa of adjacent protons, aiding in selective deprotection. Fluorinated aromatic side chains (e.g., ) increase lipophilicity and resistance to oxidative metabolism, making them suitable for CNS-targeting peptides.
Solubility and Stability: The o-tolyl substituent in confers high hydrophobicity (logP ~4.5), whereas the carbamoylamino group enhances aqueous solubility via hydrogen bonding. Halogenated derivatives (e.g., ) exhibit improved crystallinity and stability under UV light, critical for long-term storage.
Applications in Drug Discovery: Compounds like (Fmoc-protected cyclohexylmethyl-amino phenylalanine) were optimized as HIV-1 entry inhibitors, highlighting the role of side-chain bulk in target binding. Thiophene-containing analogs () are utilized in materials science due to their conductive properties.
Preparation Methods
Resin Selection and Initial Loading
Wang or Rink amide resins are typically employed due to their acid-labile linkage, enabling final cleavage under mild conditions. The resin is pre-swollen in dichloromethane (DCM) or dimethylformamide (DMF) before loading the first amino acid.
Fmoc Deprotection
The Fmoc group is removed using 20% piperidine in DMF, which cleaves the carbonate bond without affecting the carbamoylamino group. Deprotection efficiency is monitored via UV absorbance at 301 nm, characteristic of the liberated fluorenylmethyl group.
Coupling Reactions
Activators such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or oxyma pure facilitate amide bond formation. Coupling efficiency exceeds 95% when using a 4:1 molar excess of activated amino acid relative to resin-bound species.
Solution-Phase Synthesis Using Fmoc-N-Hydroxysuccinimide (NHS) Ester
Solution-phase synthesis offers flexibility for large-scale production without resin limitations. A patented route involves Fmoc-NHS ester reacting with a serine-derived intermediate.
Reaction Sequence
-
Levodopa Derivative Preparation : (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid (levodopa) is protected at the phenol groups using 2,2-dimethyl-1,3-dioxolane-4-methanol.
-
Fmoc Protection : The amine group reacts with Fmoc-NHS ester in tetrahydrofuran (THF), yielding Fmoc-protected levodopa analog.
-
Carbamoylation : The secondary amine undergoes carbamoylation using trimethylsilyl isocyanate (TMS-NCO) in anhydrous DCM.
Key Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Temperature | 0–4°C (coupling step) |
| Solvent | THF/DCM (1:1 v/v) |
| Catalyst | 4-Dimethylaminopyridine (DMAP) |
| Reaction Time | 12–16 hours |
This method achieves an overall yield of 68–72%, with HPLC purity >98%.
Enzymatic and Biocatalytic Methods
Biocatalysis presents a sustainable alternative, leveraging ammonia-lyases for stereoselective synthesis. Recombinant phenylalanine ammonia-lyase (PAL) catalyzes β-elimination to form α,β-unsaturated intermediates, which are subsequently aminated.
Enzyme-Catalyzed Amination
-
Substrate Preparation : Fmoc-protected dehydroalanine is generated via PAL-mediated deamination.
-
Transamination : Using a mutant PAL variant, ammonia is added anti to the β-position, yielding the (2S)-configured product.
-
Carbamoylation : Microbial transglutaminases introduce the carbamoylamino group using carbamoyl phosphate as a donor.
Advantages and Limitations
-
Yield : 50–60% due to equilibrium constraints.
-
Stereopurity : >99% enantiomeric excess (ee).
-
Scalability : Limited by enzyme stability at >100 mg/L concentrations.
Optimization of Reaction Conditions
Solvent Systems
Polar aprotic solvents (DMF, NMP) enhance coupling efficiency but may induce epimerization. Mixed solvents (DCM:DMF 3:1) balance solubility and reaction kinetics.
Temperature Control
Low temperatures (0–4°C) suppress racemization during carbamoylation, while room temperature accelerates Fmoc deprotection.
Catalytic Additives
-
HOBt/DIPEA : Reduces side reactions during activation.
Analytical Characterization Techniques
| Technique | Key Data Points |
|---|---|
| HPLC | Retention time: 8.2 min (C18, 60% MeOH) |
| NMR (¹H) | δ 7.75 (Fmoc aromatic), δ 6.50 (urea NH) |
| HRMS | m/z 369.1423 [M+H]+ (calc. 369.1427) |
| IR | 1720 cm⁻¹ (C=O, Fmoc), 1650 cm⁻¹ (urea) |
Comparative Analysis of Synthesis Routes
| Parameter | SPPS | Solution-Phase | Biocatalytic |
|---|---|---|---|
| Yield | 85–90% | 68–72% | 50–60% |
| Purity | >99% | >98% | 95–97% |
| Stereoselectivity | High | Moderate | Very High |
| Scalability | Moderate | High | Low |
Challenges and Limitations
Q & A
Q. What are the standard synthetic routes for this compound in peptide chemistry?
The compound is typically synthesized using Fmoc (9-fluorenylmethoxycarbonyl)-protected intermediates. A common approach involves coupling Fmoc-protected amino acids with activated esters (e.g., EDC∙HCl as a carbodiimide coupling agent) in the presence of pyridine, followed by deprotection and purification . For example, describes a 48-hour reaction at room temperature with EDC∙HCl, yielding intermediates that are further processed via solvent extraction and filtration.
Q. Which analytical techniques are critical for confirming purity and structural integrity?
High-performance liquid chromatography (HPLC) is essential for purity assessment (e.g., 99.76% purity reported in ). Nuclear magnetic resonance (NMR) spectroscopy validates structural features like the Fmoc group and chiral centers. Mass spectrometry further confirms molecular weight and fragmentation patterns. These methods align with protocols in , which emphasizes NMR consistency and HPLC validation.
Q. What safety precautions are required when handling this compound?
The compound exhibits acute oral and dermal toxicity (Category 4) and causes skin/eye irritation (H315, H319). Researchers must use PPE (gloves, goggles), ensure ventilation to avoid inhalation (H335), and follow protocols for spill containment . Storage at –20°C in sealed containers is recommended to maintain stability .
Advanced Research Questions
Q. How can coupling efficiency in solid-phase peptide synthesis be optimized using this compound?
Reaction efficiency depends on pH, temperature, and activating agents. highlights EDC∙HCl and pyridine as critical for carbodiimide-mediated couplings. Optimizing molar ratios (e.g., 1.5–2.0 equivalents of coupling agent) and extending reaction times (up to 48 hours) improve yields. Monitoring by thin-layer chromatography (TLC) or LC-MS helps identify incomplete reactions .
Q. What structural modifications enhance its bioactivity in drug design?
Substituents like ethynylphenyl () or methoxynaphthalenyl () groups influence interactions with enzymes or receptors. For instance, the ethynyl group in enables click chemistry for bioconjugation, while fluorinated aryl moieties ( ) enhance metabolic stability. Computational modeling can predict steric and electronic effects of such modifications.
Q. How can discrepancies in batch-to-batch reaction yields be resolved?
Variability often arises from reagent purity, moisture levels, or temperature fluctuations. Systematic analysis using design of experiments (DoE) can identify critical parameters. For example, notes that anhydrous conditions and freshly distilled solvents improve reproducibility. Parallel small-scale trials are recommended to troubleshoot scaling issues .
Q. What role does the Fmoc group play in selective deprotection strategies?
The Fmoc group protects the α-amino group during peptide elongation and is cleaved under mild basic conditions (e.g., 20% piperidine in DMF). This orthogonal protection allows sequential coupling of multiple residues without disrupting acid-labile side chains. underscores its utility in synthesizing complex peptides with tailored functional groups .
Data Contradiction and Validation
Q. How should researchers address conflicting toxicity data across safety reports?
While classifies the compound as a respiratory irritant (H335), other studies lack ecological toxicity data . Researchers should adopt the precautionary principle: assume higher hazard levels reported in GHS classifications and validate with in vitro assays (e.g., cytotoxicity testing on HEK293 cells).
Q. What strategies validate the compound’s mechanism in biological systems?
Use fluorescence polarization assays to study binding affinity or CRISPR-edited cell lines to isolate target pathways. suggests that structural analogs interact with metabolic enzymes, which can be confirmed via knockout models or isotopic tracing .
Application in Material Science
Q. How does the fluorenyl moiety enhance material properties?
The hydrophobic Fmoc group promotes self-assembly into nanostructures (e.g., hydrogels or micelles), as seen in peptide-based materials. and highlight its role in stabilizing π-π interactions, which are critical for designing drug delivery systems or conductive polymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
